(2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-23-12-15(10-20-23)17-21-16(25-22-17)11-19-18(24)13(2)9-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,19,24)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZIYSQZMVMFNR-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C(=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)/C(=C/C3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with the phenylprop-2-enamide moiety. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole and oxadiazole moieties often exhibit antimicrobial properties . The structural characteristics of (2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-phenylprop-2-enamide may facilitate interactions with bacterial enzymes or receptors, potentially leading to effective antimicrobial agents. Specific studies have shown that derivatives of similar structures display significant activity against various pathogens.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. The heterocycles present in its structure can interact with enzymes involved in inflammation, such as cyclooxygenases or lipoxygenases. Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models.
Antitumor Activity
The antitumor potential of this compound has been explored through its effects on cancer cell lines. Compounds with similar frameworks have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer types. The specific mechanisms of action remain an area for further research but may involve the modulation of cell signaling pathways related to proliferation and survival.
Synthesis and Characterization
The synthesis of this compound typically involves multiple organic reactions that require careful optimization to achieve high yields and purity. Common methods include:
- Formation of the Oxadiazole Ring : Utilizing appropriate precursors to construct the oxadiazole framework.
- Coupling Reactions : Employing coupling agents to link the pyrazole moiety with the oxadiazole derivative.
- Final Modifications : Adjusting functional groups to enhance biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Screening
A study investigated the antimicrobial activity of several derivatives related to this compound against a panel of bacteria. Results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that compounds similar to (2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-y]methyl}-2-methyl-3-phenyprop-enamide effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides. These findings support its potential use in treating chronic inflammatory conditions.
Case Study 3: Antitumor Efficacy
Research on related compounds revealed their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-xL expression levels.
Mechanism of Action
The mechanism of action of (2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Enamide Side Chain Variations
- (E)- vs. (Z)-Configuration : The (E)-enamide in the target compound may adopt a more linear conformation compared to the (Z)-isomer in ’s compound, affecting binding pocket compatibility .
- Phenyl vs. Thiophene Substituents : The phenyl group in the target compound enhances aromatic π-π stacking interactions, while the thiophene in ’s compound increases electron-richness and may influence redox properties .
Pharmacological Potential
- Nitro Group (Compound-1) : The nitro group in Compound-1 is associated with antimicrobial activity but may also pose toxicity risks, which are absent in the target compound .
- Thiophene () : The thiophene moiety could improve blood-brain barrier penetration compared to the target’s phenyl group, suggesting divergent therapeutic applications .
Key Findings and Implications
The target compound’s combination of a 1,2,4-oxadiazole core, ethylpyrazole substituent, and (E)-enamide side chain distinguishes it from analogues in terms of stability, lipophilicity, and stereochemical preferences. Structural variations in similar compounds, such as the nitro group in Compound-1 or the dihydropyridinone in ’s molecule, highlight trade-offs between reactivity, solubility, and target selectivity.
Biological Activity
The compound (2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-phenylprop-2-enamide is a derivative of oxadiazole and pyrazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action based on recent studies.
The molecular formula of the compound is with a molecular weight of approximately 321.38 g/mol. The structure includes an oxadiazole moiety, which has been associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, a review of 1,2,4-oxadiazole derivatives indicated significant cytotoxicity against various cancer cell lines. In particular, compounds similar to our target compound demonstrated IC values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
Case Studies
- Cytotoxicity Assay : In vitro studies showed that derivatives of 1,2,4-oxadiazoles exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. For example, one derivative achieved an IC of 15.63 µM against MCF-7 cells, which is close to that of Tamoxifen (10.38 µM) .
- Mechanism of Action : The mechanism underlying these effects may involve the induction of apoptosis through the activation of the p53 pathway and caspase cleavage in cancer cells . Molecular docking studies also suggest strong interactions between the aromatic rings of oxadiazole derivatives and amino acid residues in estrogen receptors, indicating potential as selective estrogen receptor modulators (SERMs) .
Antibacterial Activity
The compound's antibacterial properties have also been explored. Research indicates that oxadiazole derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures demonstrated minimal inhibitory concentrations (MICs) ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .
Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | |
| Anticancer | A549 | 0.12 - 2.78 | |
| Antibacterial | Staphylococcus aureus | 20 - 40 | |
| Antibacterial | Escherichia coli | 40 - 70 |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives often correlates with structural modifications. Substituents on the phenyl ring can significantly influence potency; for example, electron-donating groups enhance activity while electron-withdrawing groups may reduce it . This relationship emphasizes the need for careful design in developing new therapeutic agents.
Q & A
Q. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole and pyrazole moieties in this compound?
- Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives under dehydrating conditions. For example, in analogous compounds, the oxadiazole ring was formed via condensation of amidoximes with activated esters (e.g., trifluoroacetic anhydride) at 80–100°C . The pyrazole moiety can be synthesized via cyclocondensation of hydrazines with β-ketoesters or via palladium-catalyzed cross-coupling reactions for functionalization at the 4-position . Key steps include:
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-modal characterization is critical:
- Elemental Analysis : Confirm C, H, N percentages (e.g., deviations < 0.4% indicate purity) .
- Spectroscopy :
- H/C NMR to verify proton environments (e.g., vinyl protons at δ 6.8–7.2 ppm for the (2E)-configured enamide) .
- IR to identify carbonyl stretches (1650–1700 cm for amide C=O) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] within 3 ppm error) .
Q. What solvent systems are recommended for recrystallization to ensure high purity?
- Methodological Answer : Mixed solvents (e.g., ethanol/water or dichloromethane/hexane) are effective for recrystallizing polar heterocycles. For example:
- Ethanol/water (3:1) yielded 82% pure product with a sharp melting point (172–173°C) in a structurally related compound .
- Avoid DMF due to high boiling point; use methylene chloride for heat-sensitive intermediates .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound against target proteins?
- Methodological Answer : Use computational tools like AutoDock Vina or Schrödinger Suite:
- Protein Preparation : Retrieve target structures (e.g., from PDB), remove water, add hydrogens, and assign charges.
- Ligand Preparation : Optimize geometry of the compound at the DFT/B3LYP level (6-31G* basis set).
- Docking : Grid-box centered on the active site (e.g., 20 Å), 50 runs per ligand.
- Validation : Compare binding energies (ΔG) with known inhibitors. For pyrazole-oxadiazole hybrids, docking scores < −8.0 kcal/mol suggest strong inhibition .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies include:
- MD Simulations : Run 100 ns simulations to assess binding stability (RMSD < 2.0 Å acceptable).
- SAR Analysis : Modify substituents (e.g., ethyl → methyl on pyrazole) and retest IC values.
- Experimental Controls : Use positive/negative controls (e.g., co-crystallized ligands) to validate assay conditions .
Q. What crystallographic techniques are suitable for determining the Z/E configuration of the enamide group?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive:
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Key factors for scale-up:
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki couplings (improves yields from 60% to 85% in arylpyrazole syntheses) .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (residence time < 2 min at 120°C) .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
